5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Overview
Description
The compound belongs to a class of organic molecules that exhibit a complex structure incorporating multiple functional groups and ring systems. This complexity suggests a potential for diverse chemical properties and biological activity. It shares structural features with benzodioxoles and benzofurans, which are known for their presence in various natural products and synthetic compounds with significant pharmaceutical applications.
Synthesis Analysis
The synthesis of complex molecules like the one described often involves multi-step organic reactions, starting from simpler precursors. For similar compounds, key steps may include the formation of benzodioxole and benzofuran rings, followed by the introduction of hydroxy and methoxy groups through electrophilic aromatic substitution or via nucleophilic substitution reactions. For instance, the Heck reaction and Stetter reaction have been utilized in the synthesis of related structures, indicating the potential use of palladium-catalyzed coupling and aldehyde condensation strategies (Hasebein et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of complex organic compounds is typically carried out using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods allow for the determination of the molecular framework, functional group orientation, and stereochemistry. For compounds containing benzodioxole and benzofuran units, intramolecular hydrogen bonding and pi-pi stacking interactions are common structural features that influence the molecular conformation and stability (Low et al., 2002).
Scientific Research Applications
The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Here are some of the applications of TMP-bearing compounds:
- Anti-cancer effects : The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
- Anti-fungal and anti-bacterial properties : Select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .
- Antiviral activity : There have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
- Anti-parasitic agents : Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma .
- Anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties : These compounds have been associated with these properties, thereby expanding their therapeutic scope .
- Antioxidant properties : The DPPH test, which is widely used to assess the free radical scavenging potential of compounds, has indicated that TMP-containing hybrids possess potent antioxidant properties .
- Tubulin inhibitory effect : Anti-tubulin assay studies on 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-one derivatives revealed that certain compounds exhibited a tubulin inhibitory effect .
- Pharmacological use : A novel scaffold, anomeric N,N-diarylamino tetrahydropyran, which contains the TMP group, has been used in pharmacological research .
- Scaffold-based drug design : The TMP group has been used in scaffold-based drug design, contributing to the development of various biologically active molecules .
properties
IUPAC Name |
5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGVMLPVUAXIQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347791 | |
Record name | 5,8,8a,9-Tetrahydro-9-hydroxy-5-(3,4,5-trimethoxyphenyl)furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
CAS RN |
4354-76-1 | |
Record name | Furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-9-hydroxy-5-(3,4,5-trimethoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004354761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,8,8a,9-Tetrahydro-9-hydroxy-5-(3,4,5-trimethoxyphenyl)furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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